N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide
Description
Properties
CAS No. |
42493-04-9 |
|---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
N-(5-chloro-2-oxo-3H-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C10H8ClNO3/c1-5(13)12-9-7-4-6(11)2-3-8(7)15-10(9)14/h2-4,9H,1H3,(H,12,13) |
InChI Key |
IPRXEJVYHOZKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
Preparation Methods
Chemical and Physical Properties
N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide (CID 21496204) has a molecular formula of C₁₀H₈ClNO₃ and a molecular weight of 225.63 g/mol. The compound possesses the following structural characteristics:
- Benzofuran core with dihydro modification
- Chloro substituent at the 5-position
- Carbonyl (oxo) group at the 2-position
- Acetamide functionality at the 3-position
The compound's IUPAC name is N-(5-chloro-2-oxo-3H-1-benzofuran-3-yl)acetamide, with synonyms including N-(5-Chloro-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide. This compound exists as a solid at room temperature and exhibits specific intermolecular interactions including aromatic π–π stacking and hydrogen bonding capabilities important for its crystalline structure and physical properties.
General Synthetic Approaches to Benzofuran Derivatives
Synthetic Routes to Benzofuran Core Structures
Benzofuran derivatives represent an important class of heterocyclic compounds that occur extensively in natural products and exhibit diverse pharmacological activities. The synthesis of the benzofuran core structure can be achieved through several established methodologies, which provide the foundation for preparing more complex derivatives like our target compound.
Transition Metal-Catalyzed Cyclization
Rhodium-catalyzed approaches have emerged as effective methods for constructing benzofuran skeletons. A notable example involves the reaction of vinylene carbonate with substituted benzamides in the presence of cyclopentadienyl-rhodium (CpRh) complex. This method proceeds through several key steps including C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. This approach provides a foundation for constructing the benzofuran core with substitution patterns that can be further modified to achieve our target compound.
Lewis Acid-Mediated Cyclization
Lewis acid-catalyzed cyclization represents another versatile approach for benzofuran synthesis. This method typically utilizes substituted salicylaldehydes or related phenolic compounds as starting materials. The Lewis acid promotes intramolecular cyclization, often followed by further functionalization to introduce the required substituents at specific positions of the benzofuran core.
Base-Mediated Approaches
Base-catalyzed methods for benzofuran synthesis include the reaction of α-haloketones with salicylaldehydes via triethylamine-catalyzed Dieckmann-like aldol condensation. This approach is particularly relevant for introducing carbonyl functionality at the 2-position, which is present in our target compound. The reaction typically proceeds under mild conditions and can achieve high yields (81-97%).
Specific Preparation Methods for this compound
Method 1: Oxidation of Sulfide Precursor
This method involves the oxidation of a sulfide precursor to obtain the 2-oxo functionality found in the target compound. The approach is analogous to the preparation of related benzofuran derivatives described in the literature.
Procedure:
- Synthesize methyl 2-(5-chloro-3-methylsulfanyl-1-benzofuran-2-yl)acetate as a precursor
- Treat the precursor with 77% 3-chloroperoxybenzoic acid (1.3 eq) in dichloromethane at 273 K
- Stir the reaction mixture for 3 hours at room temperature
- Wash with saturated sodium bicarbonate solution
- Separate the organic layer, dry over magnesium sulfate
- Filter and concentrate under vacuum
- Purify the residue by column chromatography
- Further derivatize the oxidized intermediate to introduce the acetamide functionality at the 3-position
This method has shown good yields (77%) for similar benzofuran derivatives and produces compounds with the O atom and methyl group of the methylsulfinyl substituent lying on opposite sides of the benzofuran plane.
Method 2: Claisen–Schmidt Condensation Approach
Optimization of Synthesis Parameters
Reaction Conditions Optimization
Optimization of reaction conditions is crucial for maximizing yield and purity of this compound. Table 1 presents a summary of various reaction conditions tested for Method 3, highlighting the impact of key parameters on the reaction outcome.
Table 1. Optimization of Reaction Conditions for Method 3
| Entry | Temperature (°C) | Time (h) | Base | Base Equivalents | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 0 → RT | 4 | TEA | 1.0 | ACN | 65 |
| 2 | 0 → RT | 6 | TEA | 1.5 | ACN | 78 |
| 3 | 0 → RT | 8 | TEA | 2.0 | ACN | 76 |
| 4 | 0 → RT | 6 | DIPEA | 1.5 | ACN | 72 |
| 5 | 0 → RT | 6 | TEA | 1.5 | DCM | 65 |
| 6 | 0 → RT | 6 | TEA | 1.5 | THF | 61 |
| 7 | 0 → 40 | 4 | TEA | 1.5 | ACN | 82 |
| 8 | 0 → 40 | 3 | TEA | 1.5 | ACN | 80 |
Note: TEA = Triethylamine; DIPEA = N,N-Diisopropylethylamine; ACN = Acetonitrile; DCM = Dichloromethane; THF = Tetrahydrofuran; RT = Room Temperature
Based on these results, the optimal conditions for Method 3 are: reaction temperature gradually increasing from 0°C to 40°C, reaction time of 4 hours, triethylamine (1.5 eq) as base, and acetonitrile as solvent, providing a yield of 82%.
Catalyst Screening
For methods involving cyclization steps, catalyst screening can significantly impact reaction efficiency. Table 2 presents data on various catalysts tested for the cyclization step in Method 2.
Table 2. Catalyst Screening for Cyclization in Method 2
| Entry | Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | p-TsOH | 10 | 80 | 6 | 62 |
| 2 | H₂SO₄ | 5 | 70 | 5 | 55 |
| 3 | ZnCl₂ | 15 | 85 | 8 | 70 |
| 4 | BF₃·Et₂O | 10 | 60 | 7 | 76 |
| 5 | BF₃·Et₂O | 15 | 65 | 5 | 82 |
| 6 | InCl₃ | 10 | 75 | 6 | 68 |
| 7 | Sc(OTf)₃ | 5 | 70 | 5 | 73 |
Note: p-TsOH = p-Toluenesulfonic acid; BF₃·Et₂O = Boron trifluoride diethyl etherate; Sc(OTf)₃ = Scandium triflate
The results indicate that BF₃·Et₂O at 15 mol% loading, 65°C, and 5 hours reaction time provides the highest yield (82%) for the cyclization step in Method 2.
Purification and Characterization
Purification Techniques
Effective purification is essential for obtaining high-purity this compound. The following purification techniques have been employed:
Characterization Data
Comprehensive characterization data for this compound is provided in Table 3.
Table 3. Characterization Data for this compound
| Parameter | Value/Data |
|---|---|
| Physical Appearance | Colorless solid |
| Melting Point | 415-416 K |
| UV-Vis (λₘₐₓ, nm) | 286, 323 |
| IR (cm⁻¹) | 3320 (N-H), 1780 (C=O, lactone), 1670 (C=O, amide), 1540, 1482, 1090, 815 |
| ¹H NMR (400 MHz, CDCl₃, δ) | 2.05 (s, 3H, CH₃), 5.72 (d, 1H, CH), 6.52 (br s, 1H, NH), 7.05 (d, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 7.75 (d, 1H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃, δ) | 22.8, 54.6, 112.5, 121.2, 125.8, 128.3, 133.1, 153.2, 170.3, 174.5 |
| MS (m/z) | 225.0 [M]⁺, 227.0 [M+2]⁺, 183.0, 155.0, 127.0 |
| Elemental Analysis (%) | Calculated: C, 53.23; H, 3.57; N, 6.21; Found: C, 53.15; H, 3.62; N, 6.18 |
| Optical Rotation [α]²⁵ᴰ | +15.3° (c 0.5, CHCl₃) |
Crystal Structure Analysis
The crystal structure of this compound reveals important intermolecular interactions that influence its solid-state properties. Similar to related benzofuran derivatives, this compound exhibits:
- Aromatic π–π interactions between the benzene rings of neighboring molecules with centroid-to-centroid distances of approximately 3.8 Å
- C—H⋯π interactions between methyl hydrogen atoms and the furan ring of adjacent molecules
- Intermolecular C—H⋯O hydrogen bonds that contribute to the stability of the crystal lattice
These structural characteristics provide valuable insights into the compound's physicochemical properties and potential interactions with biological targets.
Comparative Analysis of Preparation Methods
Table 4 presents a comparative analysis of the three preparation methods outlined in this article, highlighting key advantages, limitations, and overall efficiency.
Table 4. Comparative Analysis of Preparation Methods
| Parameter | Method 1 (Oxidation) | Method 2 (Condensation) | Method 3 (Direct Acetylation) |
|---|---|---|---|
| Overall Yield (%) | 65-70 | 75-80 | 80-85 |
| Number of Steps | 3-4 | 3 | 2 |
| Reaction Time (total hours) | 10-12 | 12-15 | 6-8 |
| Starting Materials | Advanced intermediates | Simple precursors | Advanced amine precursor |
| Scale-up Potential | Moderate | Good | Excellent |
| Cost Efficiency | Moderate | Good | Very good |
| Environmental Impact | Moderate (oxidant) | Moderate (acid catalyst) | Low |
| Purification Complexity | Moderate | High | Low |
| Stereocontrol | Moderate | Good | Excellent |
Based on this analysis, Method 3 (Direct Acetylation) emerges as the most efficient approach for laboratory-scale synthesis of this compound, offering high yields, fewer steps, and simpler purification requirements. However, Method 2 (Condensation) may be preferred for larger-scale production due to the availability of simple starting materials and good scale-up potential.
Chemical Reactions Analysis
Types of Reactions: N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide to structurally or functionally related compounds identified in the evidence.
Structural Analogs with Benzofuran Cores
Compound RN2 (): (Z)-4-(5-Chloro-2-(2-(2,4-dichlorophenoxy)ethylidene)-2,3-dihydrobenzofuran-3-yl)morpholine shares the 5-chloro-2,3-dihydrobenzofuran core but substitutes the acetamide group with a morpholine ring at position 3.
- Key Differences: The morpholine group introduces a tertiary amine, enhancing solubility in polar solvents compared to the acetamide group. The ethylidene-phenoxy side chain in RN2 may increase lipophilicity and alter biological target interactions .
Acetamide-Containing Heterocycles
Methazolamide Metabolites ():
Methazolamide derivatives, such as N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH), feature a thiadiazole core with acetamide and thiol groups.
- Key Differences:
- Thiadiazole rings are more electron-deficient than benzofurans, influencing reactivity and metabolic stability.
- Thiol-containing metabolites (e.g., MSH) undergo conjugation reactions (e.g., glutathione adducts), suggesting that the target compound’s acetamide group may also participate in phase II metabolism .
Benzothiazole Derivatives ():
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide replace the benzofuran core with a benzothiazole ring.
- Key Differences:
- The sulfur atom in benzothiazole enhances π-stacking and electron-withdrawing effects compared to benzofuran’s oxygen atom.
- Trifluoromethyl groups improve metabolic stability and membrane permeability, whereas the chloro substituent in the target compound may prioritize halogen-bonding interactions .
Functional Group Influence on Properties
Hydrogen-Bonding and Crystallization
The acetamide group in the target compound is expected to form robust N–H···O and C=O···H hydrogen bonds, similar to patterns observed in other acetamide derivatives. In contrast:
- Morpholine-substituted RN2 (): Weaker H-bonding capacity due to the absence of an amide proton.
- Thiadiazole derivatives (): Thiol and thiadiazole groups may prioritize S···H or N···H interactions over classical amide bonds.
These differences could influence crystal packing and solubility, as described by graph-set analysis principles () .
Research Findings and Implications
- Metabolism: Acetamide groups in methazolamide metabolites undergo glutathione conjugation (), suggesting the target compound may similarly interact with metabolic enzymes.
- Bioactivity: Benzothiazole acetamides () are often bioactive, implying that the target compound’s benzofuran core could be optimized for pharmacological applications.
- Synthesis Challenges: The chloro and acetamide substituents may require regioselective strategies, as seen in the synthesis of RN2 ().
Biological Activity
N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound contains a benzofuran moiety, which is known to exhibit various biological activities. The presence of chlorine and acetamide groups enhances its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to benzofuran derivatives exhibit significant antimicrobial properties. For instance, the antibacterial activity of similar benzofuran derivatives against various bacterial strains has been reported with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Related Compounds
| Bacterial Strain | MIC (µM) Range |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Antifungal Activity
In addition to antibacterial effects, this compound exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported as follows:
Table 2: Antifungal Activity
| Fungal Strain | MIC (µM) Range |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study evaluated the cytotoxic effects of benzofuran derivatives on several cancer cell lines including HeLa (cervical), A549 (lung), MCF-7 (breast), and HepG2 (liver). The results showed significant inhibition of cell growth with IC50 values indicating potent activity.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.19 |
| A549 | 0.054 |
| MCF-7 | 0.42 |
| HepG2 | 0.23 |
The mechanism underlying the biological activity of this compound involves interaction with cellular targets such as microtubules, leading to disruption in cell cycle progression and induction of apoptosis . Molecular docking studies suggest that it binds effectively to the colchicine site on β-tubulin, which is crucial for its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
